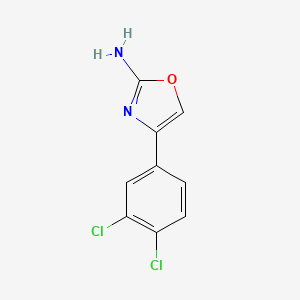

4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine

Übersicht

Beschreibung

4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as DCPIB and is a selective inhibitor of volume-regulated anion channels (VRACs). VRACs are ion channels that play a crucial role in cell volume regulation, and their dysfunction has been linked to various diseases such as cancer, stroke, and epilepsy.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine: is utilized in organic synthesis as an intermediate for constructing more complex molecules. It’s particularly valuable in the synthesis of heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals . The compound’s reactivity allows for the formation of various derivatives, expanding the chemical space for new potential drugs and materials.

Pharmaceuticals

In the pharmaceutical industry, this compound serves as a precursor in the synthesis of diverse bioactive molecules. Its structure is a key component in the development of triple reuptake inhibitors, which are studied for their potential to treat depression and other central nervous system disorders . The dichlorophenyl group enhances the lipophilicity and hence the ability of the resulting drugs to cross the blood-brain barrier.

Dyestuff Industry

The dichlorophenyl moiety of 4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine is significant in the dyestuff industry. It’s used to create dyes and pigments that exhibit high stability and brightness . These dyes find applications in textiles, inks, and coatings, providing long-lasting colors due to the compound’s robust chemical structure.

Agrochemicals

This compound is also an important intermediate in the synthesis of agrochemicals. It’s involved in the production of herbicides, fungicides, and insecticides . The dichlorophenyl group is often found in molecules that disrupt the life cycle of pests and weeds, contributing to the protection of crops and increasing agricultural productivity.

Biological Activity Research

Research into the biological activity of 4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine and its derivatives is ongoing. Studies aim to understand its interaction with biological systems, which could lead to the discovery of new therapeutic agents . Its role in modulating biological pathways can be pivotal in treating diseases.

Green Chemistry

The compound’s utility extends to green chemistry applications, where it’s used in the development of environmentally friendly synthetic routes . Its incorporation into new chemical processes aims to reduce hazardous waste and improve the sustainability of chemical manufacturing.

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 3,4-dichlorophenylhydrazine , have been used in the preparation of other compounds, suggesting that they may interact with various biological targets.

Mode of Action

Related compounds like dcmu, a herbicide, inhibits photosynthesis by blocking the electron flow from photosystem ii to plastoquinone

Biochemical Pathways

Related compounds like dcmu interrupt the photosynthetic electron transport chain, reducing the plant’s ability to convert light energy into chemical energy . This could suggest that 4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine might affect similar pathways, but more research is needed to confirm this.

Pharmacokinetics

Related compounds like 3,4-dichloromethylphenidate are primarily metabolized by the liver and excreted predominantly in the urine . This could suggest that 4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine might have similar ADME properties, but more research is needed to confirm this.

Action Environment

Related compounds like propanil affect non-target organisms and present severe risks for birds, small mammals, and several species of the aquatic biota . This could suggest that environmental factors might similarly influence the action of 4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine, but more research is needed to confirm this.

Eigenschaften

IUPAC Name |

4-(3,4-dichlorophenyl)-1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O/c10-6-2-1-5(3-7(6)11)8-4-14-9(12)13-8/h1-4H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSEAFEREKSEPIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=COC(=N2)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine | |

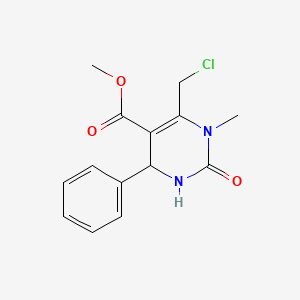

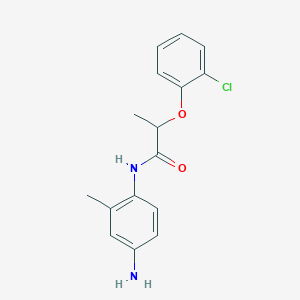

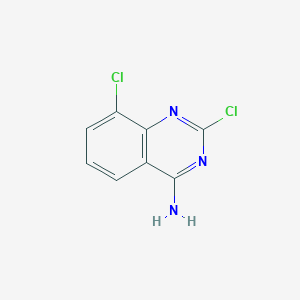

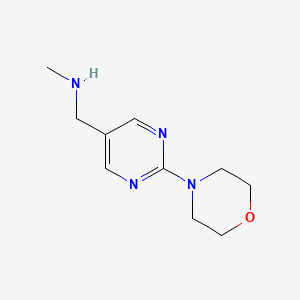

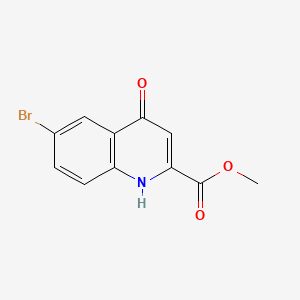

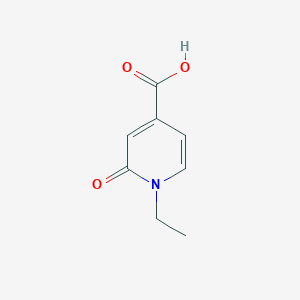

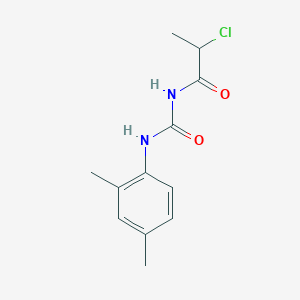

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

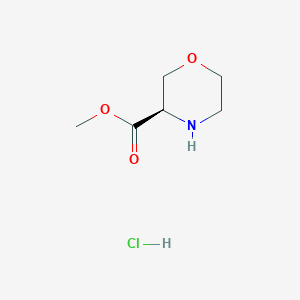

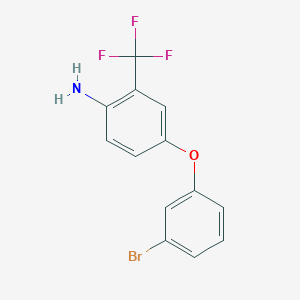

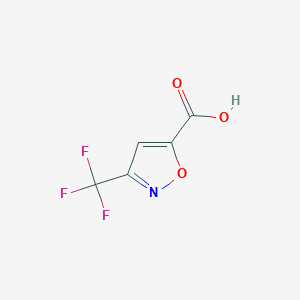

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1453848.png)

![3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1453852.png)

![[1,3-dimethyl-5-(4-methyl-1,4-diazepan-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1453854.png)

![2-{[(4-Chlorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride](/img/structure/B1453862.png)